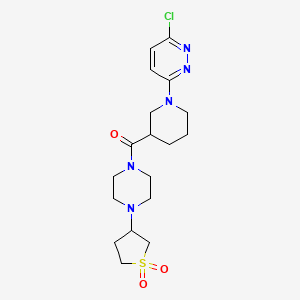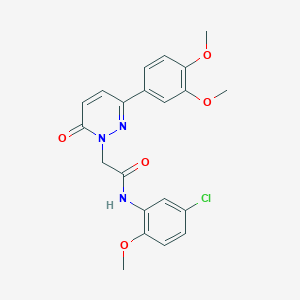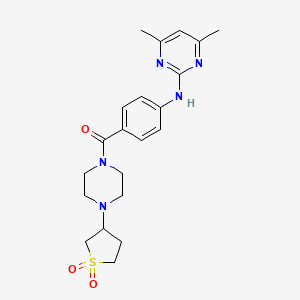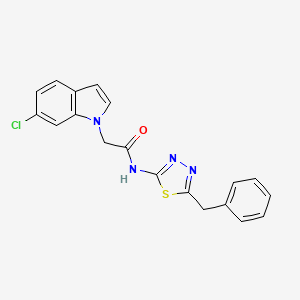![molecular formula C17H22F3N3O4S B11001327 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide](/img/structure/B11001327.png)
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dioxidotetrahydrothiophenyl group, a trifluoromethylphenyl group, and an L-valinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the trifluoromethylphenyl group:
Coupling with L-valinamide: The final step involves coupling the dioxidotetrahydrothiophenyl and trifluoromethylphenyl intermediates with L-valinamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of thiol derivatives.
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific proteins or enzymes.
Biology: The compound can be used in studies to understand its effects on cellular processes and pathways.
Pharmacology: It can be investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophenyl group but differs in the pyrazolyl moiety.
N-(3-(trifluoromethyl)phenyl)-L-valinamide: This compound shares the trifluoromethylphenyl and L-valinamide groups but lacks the dioxidotetrahydrothiophenyl group.
Uniqueness
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-L-valinamide is unique due to its combination of structural features, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C17H22F3N3O4S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H22F3N3O4S/c1-10(2)14(23-16(25)22-13-6-7-28(26,27)9-13)15(24)21-12-5-3-4-11(8-12)17(18,19)20/h3-5,8,10,13-14H,6-7,9H2,1-2H3,(H,21,24)(H2,22,23,25)/t13?,14-/m0/s1 |
InChI Key |
MVIWQBVHTKTVLQ-KZUDCZAMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B11001254.png)
![propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11001255.png)

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001269.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B11001270.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11001290.png)
![4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B11001298.png)
![3-(1,3-benzodioxol-5-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11001305.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-valinamide](/img/structure/B11001308.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11001312.png)

![7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11001319.png)

